molecular formula C12H11N3O2S B2637698 N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide CAS No. 103984-21-0

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide

Cat. No.: B2637698
CAS No.: 103984-21-0
M. Wt: 261.3
InChI Key: KQWCACRAESFLQU-POHAHGRESA-N
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Description

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is a complex organic compound with the molecular formula C12H11N3O2S. This compound is known for its unique structure, which includes an imidazolidinone ring and a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and economical methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring and phenylacetamide group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is unique due to its imidazolidinone ring and phenylacetamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7(16)13-9-4-2-8(3-5-9)6-10-11(17)15-12(18)14-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWCACRAESFLQU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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